

Application Notes and Protocols for AZ084 in Chemotaxis and Cell Migration Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AZ084**, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), in chemotaxis and cell migration assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to AZ084

AZ084 is a small molecule, orally bioavailable allosteric antagonist of CCR8 with a reported Ki of 0.9 nM.[1] It effectively inhibits the migration of various immune cells, including T cells, dendritic cells, and eosinophils, by blocking the signaling cascade initiated by the binding of the chemokine CCL1 to its receptor, CCR8.[1][2] This makes **AZ084** a valuable tool for studying the role of the CCL1/CCR8 axis in immune cell trafficking, inflammatory diseases, and oncology.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of **AZ084** across different cell types. This data is crucial for designing experiments and selecting appropriate concentrations of the antagonist.



Table 1: In Vitro Inhibitory Activity of AZ084

Cell Type	Assay Type	Ligand	IC 50 (nM)	Reference
Acute Myeloid Leukemia (AML) cells	Chemotaxis	CCL1	1.3	[3]
Dendritic Cells (DCs)	Chemotaxis	CCL1	4.6	[3]
T cells	Chemotaxis	CCL1	5.7	[3]

Table 2: Binding Affinity of AZ084

Receptor	Assay Type	Kɨ (nM)	Reference
CCR8	Radioligand Binding	0.9	[1]

Signaling Pathway of CCL1/CCR8 and Inhibition by AZ084

The binding of CCL1 to CCR8, a Gi/Ge protein-coupled receptor, triggers a signaling cascade that is central to cell migration.[2][4] **AZ084**, as an allosteric antagonist, binds to a site on the CCR8 receptor distinct from the CCL1 binding site, inducing a conformational change that prevents receptor activation and downstream signaling.[1][2]

Key downstream events following CCR8 activation include:

- G-protein activation: Dissociation of the $G\alpha_i$ and $G\beta_i$ subunits.
- Second messenger modulation: Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and activation of phospholipase C (PLC), resulting in increased intracellular calcium (Ca²⁺) mobilization.[4]
- MAPK/ERK pathway activation: This pathway is a crucial downstream effector that regulates transcription factors involved in cell migration and proliferation.[4]

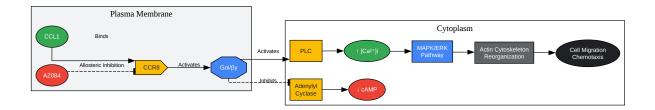




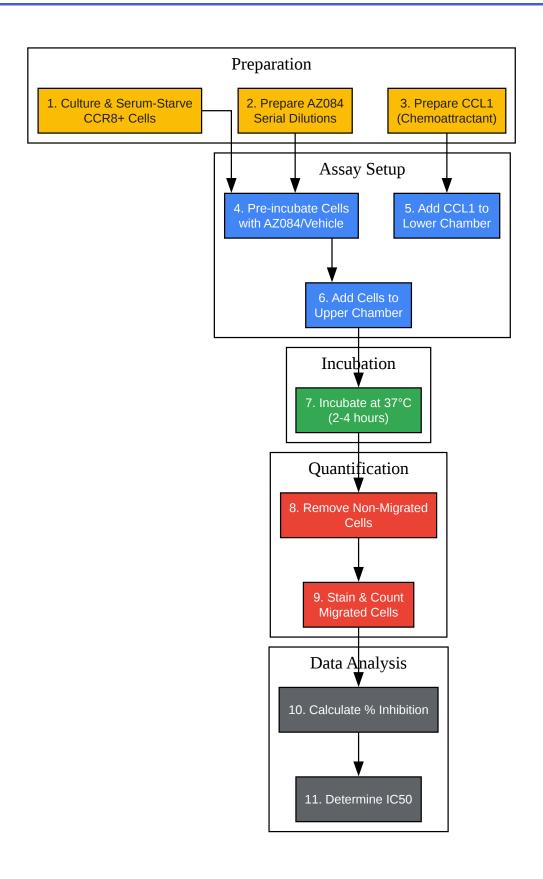


 Actin cytoskeleton reorganization: The signaling cascade culminates in the dynamic rearrangement of the actin cytoskeleton, leading to the formation of protrusions like lamellipodia and filopodia, which are essential for cell motility.[5][6]









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